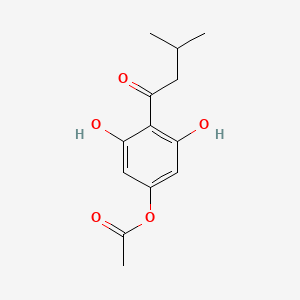
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyl groups, a methylbutanoyl group, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and acylating agents.
Acylation Reaction: The phenol derivative undergoes an acylation reaction with an acylating agent, such as 3-methylbutanoyl chloride, in the presence of a catalyst like aluminum chloride (AlCl3).
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or other oxidizing agents to introduce hydroxyl groups at the desired positions on the phenyl ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Acylation: Using catalysts to enhance the efficiency of the acylation reaction.
Controlled Hydroxylation: Employing controlled conditions to achieve selective hydroxylation.
Purification: Utilizing methods such as recrystallization, chromatography, or distillation to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methylbutanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters formed by replacing the hydroxyl groups.
Scientific Research Applications
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-4-(3-methylbutanoyl)-2-(3-methyl-2-buten-1-yl)phenolate: A structurally related compound with additional functional groups.
3,4-Dihydroxybenzaldehyde: A simpler phenolic compound with similar hydroxyl groups but lacking the acyl and acetate moieties.
Uniqueness
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62545-32-8 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3,5-dihydroxy-4-(3-methylbutanoyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O5/c1-7(2)4-10(15)13-11(16)5-9(6-12(13)17)18-8(3)14/h5-7,16-17H,4H2,1-3H3 |
InChI Key |
UPZRNCCGEPQAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1O)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















